molecular formula C8H5Cl2NO B6158114 2,6-dichloro-3-methoxybenzonitrile CAS No. 1935979-20-6

2,6-dichloro-3-methoxybenzonitrile

Cat. No.: B6158114
CAS No.: 1935979-20-6
M. Wt: 202
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Description

2,6-Dichloro-3-methoxybenzonitrile is a substituted benzonitrile derivative featuring chlorine atoms at the 2- and 6-positions of the aromatic ring and a methoxy group (-OCH₃) at the 3-position. The nitrile group (-CN) at the 1-position confers distinct electronic and steric properties, making this compound relevant in agrochemical and pharmaceutical research. The molecular formula is inferred as C₈H₅Cl₂NO, with a molecular weight of 201.9 g/mol.

Properties

CAS No.

1935979-20-6

Molecular Formula

C8H5Cl2NO

Molecular Weight

202

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-Dichloro-3-methoxybenzonitrile can be synthesized through several methods. One common synthetic route involves the reaction of 2,6-dichloroaniline with methoxyacetonitrile in the presence of a base. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of 2,6-dichloro-3-methoxybenzonitrile often involves large-scale reactions using similar starting materials and conditions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and solvent choice .

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-3-methoxybenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,6-Dichloro-3-methoxybenzonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including herbicidal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, although it is not yet widely used in medicine.

    Industry: It is used in the production of herbicides and other agrochemicals.

Mechanism of Action

The primary mechanism of action of 2,6-dichloro-3-methoxybenzonitrile is its interference with cellulose synthesis in plants. This herbicidal property makes it effective in controlling weed growth. The compound disrupts the formation of cellulose, leading to weakened cell walls and ultimately the death of the plant .

Comparison with Similar Compounds

Table 1: Key Structural Features

Compound Name Molecular Formula Functional Groups Substituent Positions
2,6-Dichloro-3-methoxybenzonitrile C₈H₅Cl₂NO Nitrile (-CN), Cl, OCH₃ 2,6-Cl; 3-OCH₃; 1-CN
3,6-Dichloro-2-methoxybenzoic acid C₈H₆Cl₂O₃† Carboxylic acid (-COOH), Cl, OCH₃ 3,6-Cl; 2-OCH₃; 1-COOH
Methyl 6-chloro-3-(1-methylhydrazino)-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate () C₁₀H₁₀ClN₃O₄S₂ Hydrazino (-NH-NH₂), SO₂, COOCH₃ 6-Cl; 3-hydrazino; 7-COOCH₃

†Molecular formula inferred from ; reported formula (C₆H₅ClO₃) conflicts with substituent counts.

Physicochemical and Spectral Properties

Table 2: Physical and Spectral Data

Compound Name Melting Point (°C) Key IR Peaks (cm⁻¹) Notable NMR Signals (δ, ppm)
2,6-Dichloro-3-methoxybenzonitrile Not available Expected: ~2240 (C≡N) Not available
3,6-Dichloro-2-methoxybenzoic acid Not provided Expected: ~2500–3300 (O-H) Not available
Compound from 318–319 (dec.) 1630 (C=N), 1340–1150 (SO₂) 8.37 (N=CH), 10.10–10.24 (O-H)
Compound from 252–253 (dec.) 1740 (C=O), 1340–1155 (SO₂) 3.30 (N-CH₃), 3.88 (OCH₃)

Key Observations:

  • Functional Group Effects : The nitrile group in 2,6-dichloro-3-methoxybenzonitrile likely reduces polarity compared to the carboxylic acid in 3,6-dichloro-2-methoxybenzoic acid, affecting solubility and reactivity. Carboxylic acids participate in salt formation, while nitriles undergo hydrolysis or reduction .
  • Substituent Positioning : Ortho-chloro groups (2,6-positions) in the target compound may enhance steric hindrance and electron-withdrawing effects compared to the meta-chloro (3,6-) and para-methoxy (2-) arrangement in ’s compound. This could influence aromatic electrophilic substitution patterns .
  • Thermal Stability : The benzodithiazine derivatives in Evidences 1–2 exhibit high thermal stability (dec. >250°C), attributed to rigid heterocyclic cores and strong sulfur-oxygen bonds. The target compound’s stability may depend on the nitrile group’s electronic contributions .

Q & A

Q. What are the recommended synthetic routes for 2,6-dichloro-3-methoxybenzonitrile, and how do reaction conditions influence yield?

A common approach involves nucleophilic aromatic substitution or methoxylation of pre-functionalized benzonitrile derivatives. For example, 3-methoxy substitution can be achieved via alkylation of a phenolic intermediate using methyl halides in the presence of a base like K₂CO₃ in DMF . Chlorination at the 2- and 6-positions typically employs chlorinating agents (e.g., Cl₂, SOCl₂) under controlled temperature (20–60°C). Key factors affecting yield include:

  • Reagent stoichiometry : Excess chlorinating agents improve substitution efficiency but may lead to over-chlorination.
  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance reaction rates.
  • Purification : Column chromatography or recrystallization (using ethanol/water mixtures) is critical for isolating high-purity product.

Q. What spectroscopic techniques are most effective for characterizing 2,6-dichloro-3-methoxybenzonitrile?

  • ¹H/¹³C NMR : Methoxy (-OCH₃) protons resonate at δ 3.8–4.0 ppm, while aromatic protons adjacent to electron-withdrawing groups (Cl, CN) appear downfield (δ 7.0–8.0 ppm). Nitrile carbons (C≡N) are observed at ~115 ppm in ¹³C NMR .
  • IR Spectroscopy : Strong absorption bands for C≡N (~2240 cm⁻¹) and C-O (methoxy, ~1250 cm⁻¹) confirm functional groups.
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺ at m/z 202) validate the molecular formula C₈H₅Cl₂NO.

Q. How can researchers verify the purity of this compound for downstream applications?

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm.
  • Melting Point Analysis : A sharp melting point (e.g., 95–97°C) indicates high crystallinity and purity.
  • Elemental Analysis : Match experimental C/H/N/Cl percentages to theoretical values (e.g., C 47.56%, H 2.49%, Cl 35.09%) .

Advanced Research Questions

Q. How do steric and electronic effects of the 2,6-dichloro and 3-methoxy substituents influence reactivity in cross-coupling reactions?

The electron-withdrawing Cl and CN groups deactivate the aromatic ring, making it less reactive toward electrophilic substitution but suitable for metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura). The 2,6-dichloro arrangement creates steric hindrance, favoring regioselective coupling at the 4-position. Computational studies (DFT) can predict charge distribution and reactive sites .

Q. What strategies resolve contradictions in reported crystallographic data for halogenated benzonitriles?

  • X-ray Crystallography with SHELXL : Refine crystal structures using high-resolution data and software like SHELXL to resolve ambiguities in bond lengths/angles caused by halogen disorder .
  • Twinned Data Analysis : For crystals with twinning, employ SHELXPRO to deconvolute overlapping reflections .
  • Comparative Studies : Cross-validate with analogous structures (e.g., 2,6-difluoro-3-methoxybenzonitrile) to identify systematic errors .

Q. How can researchers assess the compound’s potential as a bioactive scaffold?

  • In Silico Docking : Use PubChem-derived 3D structures (CID: 3791832) to model interactions with target proteins (e.g., kinases) .
  • SAR Studies : Modify substituents (e.g., replace Cl with F) and compare bioactivity using assays like enzyme inhibition or cytotoxicity .
  • Metabolic Stability : Evaluate cytochrome P450 interactions via liver microsome assays to predict pharmacokinetic profiles.

Methodological Considerations Table

Aspect Recommended Techniques Key References
Synthesis OptimizationDoE (Design of Experiments) for chlorination efficiency; GC-MS monitoring of intermediates
Structural RefinementSHELXL for X-ray data; DFT calculations for electronic properties
Bioactivity ProfilingHigh-throughput screening with fluorescence-based assays
Stability AnalysisAccelerated degradation studies under varying pH/temperature

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